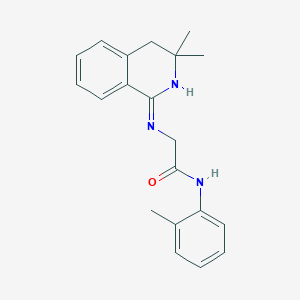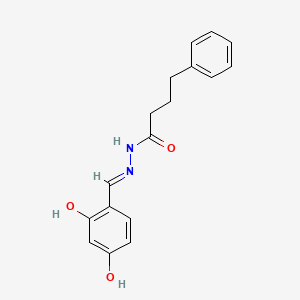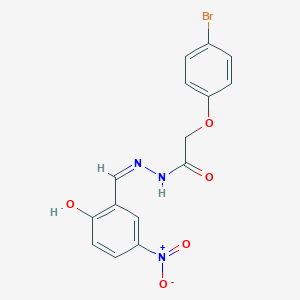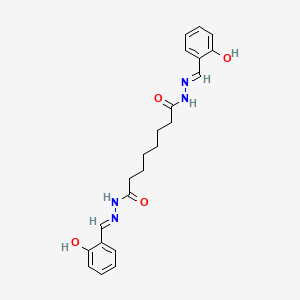
2-(benzyloxy)-N'-(2-hydroxybenzylidene)benzohydrazide
Vue d'ensemble
Description
2-(benzyloxy)-N’-(2-hydroxybenzylidene)benzohydrazide is a derivative of benzylidene . Benzylidene compounds are formally speaking derivatives of benzylidene, although few are prepared from the carbene .
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions with ketone and different aldehyde derivatives . For instance, hydrazine and hydrazide compounds were subjected to condensation reaction with ketone and different aldehyde derivatives affording the corresponding expected hydrazone .Chemical Reactions Analysis
The chemical reactions involving similar compounds like 2-(2-hydroxybenzylidene)aminophenyl benzimidazole (HBAPBI) with Pd(II), Pt(II), Pr(III), Nd(III) VO(II) and UO2(II) have been synthesized . These metal complexes have been characterized on the basis of their elemental analysis, conductance measurement, IR and NMR spectral studies .Mécanisme D'action
Safety and Hazards
The safety data sheet for similar compounds like Benzyl chloride indicates that it is a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, may cause damage to organs through prolonged or repeated exposure if swallowed, and is toxic to aquatic life .
Orientations Futures
The future directions for similar compounds involve the development of new antitumor agents due to their high inhibiting activity towards the tumor cells replication process and easy modification of their structure by varying the number and nature of substituents . The presence of asymmetric C5 carbon atoms requires the development of racemic mixture separation procedures for these heterocycles .
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-19-12-6-4-10-17(19)14-22-23-21(25)18-11-5-7-13-20(18)26-15-16-8-2-1-3-9-16/h1-14,24H,15H2,(H,23,25)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOWYUYGTMBLPQ-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN=CC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N/N=C/C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate](/img/structure/B3724382.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3724390.png)
![5-(3-chlorophenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3724412.png)
![{2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3724419.png)


![2-[(3-bromobenzyl)oxy]-N'-(2-hydroxybenzylidene)benzohydrazide](/img/structure/B3724447.png)




![N'-(2-hydroxy-3-methoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B3724480.png)
